molecular formula C22H24FN3O3S B5054892 N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea

N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No.: B5054892
M. Wt: 429.5 g/mol
InChI Key: VIFBAFNXCRRFSW-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative. Thiourea is an organic compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. They are often involved in various biological activities .


Molecular Structure Analysis

The molecule contains several functional groups, including an ethyl group, a fluorophenyl group, a pyrrolidinone group, a methoxyphenyl group, and a thiourea group. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can form bonds with electrophiles. They can also participate in hydrogen bonding due to the presence of nitrogen-hydrogen bonds .

Future Directions

Research into thiourea derivatives is ongoing due to their potential biological activities. Future research could involve synthesizing this compound and testing its biological activity. Additionally, the compound’s structure could be modified to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-3-24-22(30)25(13-12-15-4-10-18(29-2)11-5-15)19-14-20(27)26(21(19)28)17-8-6-16(23)7-9-17/h4-11,19H,3,12-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFBAFNXCRRFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CCC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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